1-Oxaspiro[4.4]non-3-en-2-one
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Overview
Description
1-Oxaspiro[4.4]non-3-en-2-one, also known as 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, is a compound of significant interest in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a five-membered cyclopentyl ring fused to a four-membered oxaspiro ring.
Preparation Methods
The synthesis of 1-Oxaspiro[4.4]non-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of hydroxy cyclopentyl formic acid ethyl ester with 2,4,6-trimethyl phenyl acetic acid in the presence of a dehydrating agent. This is followed by a cyclization reaction to form the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-Oxaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of pesticides and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Oxaspiro[4.4]non-3-en-2-one is part of a class of compounds known as tetronic acids, which are characterized by their spirocyclic structures and biological activities. Similar compounds include:
Spiromesifen: A pesticide with a similar spirocyclic structure used in agriculture.
Spirodiclofen: Another pesticide with comparable chemical properties.
Spirotetramat: A systemic insecticide with a related structure
Properties
CAS No. |
5732-90-1 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h3,6H,1-2,4-5H2 |
InChI Key |
ZCQXVRLIDORDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=CC(=O)O2 |
Origin of Product |
United States |
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